molecular formula C4H3NS B14371569 2-Methyl-3-sulfanylideneprop-2-enenitrile CAS No. 91529-49-6

2-Methyl-3-sulfanylideneprop-2-enenitrile

Cat. No.: B14371569
CAS No.: 91529-49-6
M. Wt: 97.14 g/mol
InChI Key: JVNKCKJIWNOJCT-UHFFFAOYSA-N
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Description

2-Methyl-3-sulfanylideneprop-2-enenitrile is an organic compound with the molecular formula C4H5NS It is characterized by the presence of a nitrile group, a sulfanylidene group, and a methyl group attached to a prop-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-sulfanylideneprop-2-enenitrile typically involves the reaction of 2-methyl-3-butenenitrile with sulfur sources under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-sulfanylideneprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-sulfanylideneprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-sulfanylideneprop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfanylidene group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butenenitrile: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.

    3-Methyl-2-sulfanylideneprop-2-enenitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

2-Methyl-3-sulfanylideneprop-2-enenitrile is unique due to the presence of both a nitrile and a sulfanylidene group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

91529-49-6

Molecular Formula

C4H3NS

Molecular Weight

97.14 g/mol

InChI

InChI=1S/C4H3NS/c1-4(2-5)3-6/h1H3

InChI Key

JVNKCKJIWNOJCT-UHFFFAOYSA-N

Canonical SMILES

CC(=C=S)C#N

Origin of Product

United States

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